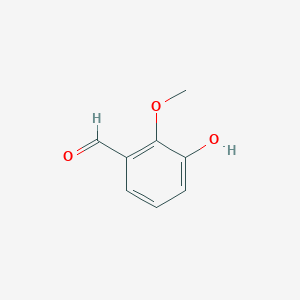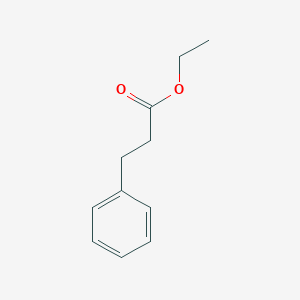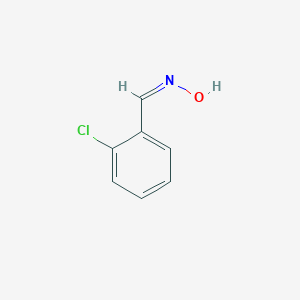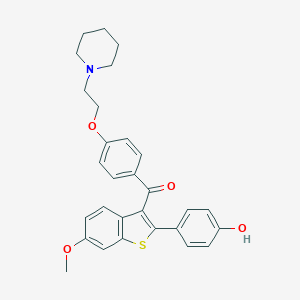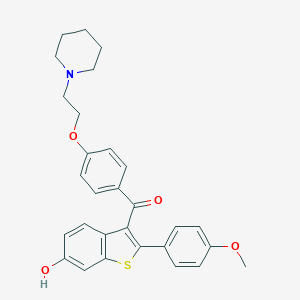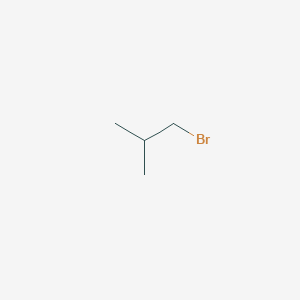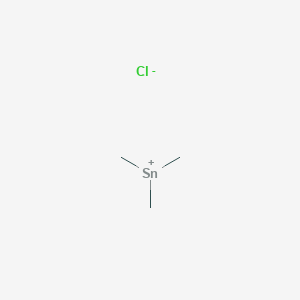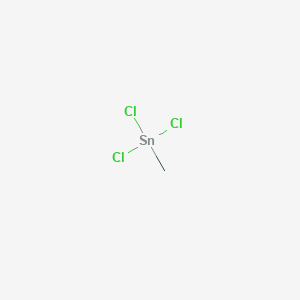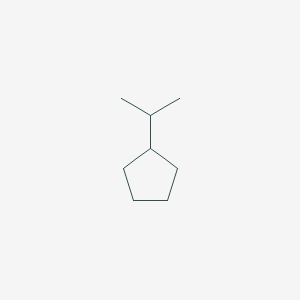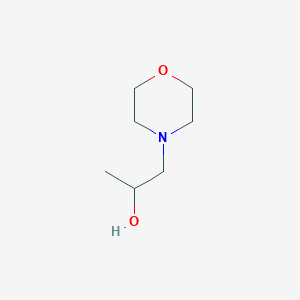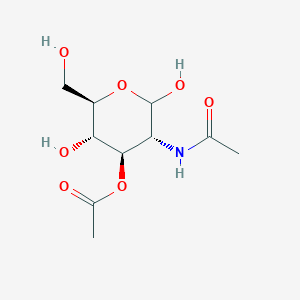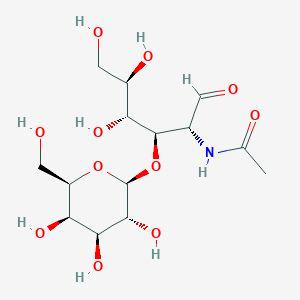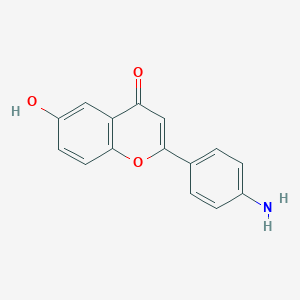
アミノゲニステイン
概要
説明
Aminogenistein is a synthetic derivative of genistein, a naturally occurring isoflavone found predominantly in soy products. It is known for its ability to inhibit protein-tyrosine kinase activity, particularly that of p56lck . This compound has garnered attention due to its potential therapeutic applications, especially in the fields of cancer research and treatment.
科学的研究の応用
Aminogenistein has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of protein-tyrosine kinases.
Biology: Aminogenistein is employed in cellular studies to investigate its effects on cell signaling pathways and its potential as an anticancer agent.
Medicine: Research focuses on its potential therapeutic applications in cancer treatment, particularly in targeting specific kinases involved in cancer cell proliferation.
作用機序
Target of Action
Aminogenistein primarily targets the protein-tyrosine kinase activity of p56lck . The p56lck is a member of the Src family of tyrosine kinases and plays a crucial role in T-cell development and activation .
Mode of Action
Aminogenistein interacts with its target, p56lck, by inhibiting its protein-tyrosine kinase activity . This inhibition disrupts the normal signaling pathways of the cell, leading to various downstream effects .
Biochemical Pathways
Given its inhibition of p56lck, it’s likely that it impacts the pathways associated with t-cell activation and development
Pharmacokinetics
Similar compounds like genistein have been shown to have low solubility . Co-amorphous systems incorporating amino acids have been synthesized to enhance the solubility of such compounds . This could potentially improve the bioavailability of Aminogenistein, but more research is needed to confirm this.
Result of Action
The inhibition of p56lck by Aminogenistein can lead to a disruption in T-cell development and activation . This could potentially have therapeutic implications in conditions where T-cell activity is implicated, such as autoimmune diseases or certain types of cancer .
生化学分析
Biochemical Properties
Aminogenistein interacts with various enzymes and proteins. It is known to inhibit the protein-tyrosine kinase activity of p56lck . This interaction plays a crucial role in the biochemical reactions involving Aminogenistein.
Cellular Effects
Aminogenistein has been shown to have significant effects on various types of cells. It inhibits the growth of cancer cells
Molecular Mechanism
The molecular mechanism of Aminogenistein involves its interaction with the p56lck protein-tyrosine kinase . This interaction leads to the inhibition of the kinase activity, which can have downstream effects on gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
It is known that Aminogenistein has a stable structure and does not easily degrade
準備方法
Synthetic Routes and Reaction Conditions: Aminogenistein can be synthesized through a series of chemical reactions starting from genisteinOne common method involves the nitration of genistein followed by reduction to yield aminogenistein .
Industrial Production Methods: While specific industrial production methods for aminogenistein are not widely documented, the general approach involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and potential therapeutic use .
化学反応の分析
Types of Reactions: Aminogenistein undergoes various chemical reactions, including:
Oxidation: Aminogenistein can be oxidized to form quinone derivatives.
Reduction: The nitro group in nitrated genistein can be reduced to form aminogenistein.
Substitution: Aminogenistein can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted genistein derivatives .
類似化合物との比較
Genistein: The parent compound of aminogenistein, known for its antioxidant, anti-inflammatory, and anticancer properties.
Uniqueness: Aminogenistein’s unique feature lies in its amino group, which enhances its ability to inhibit specific protein-tyrosine kinases more effectively than genistein. This modification also allows for more targeted therapeutic applications, particularly in cancer treatment .
特性
IUPAC Name |
2-(4-aminophenyl)-6-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,17H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQRUOMICVULNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157310 | |
| Record name | 4'-Amino-6-hydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132018-32-7 | |
| Record name | 4'-Amino-6-hydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132018327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Amino-6-hydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


